molecular formula C15H16FN B1385404 N-(2-Fluorobenzyl)-2,6-dimethylaniline CAS No. 1040686-54-1

N-(2-Fluorobenzyl)-2,6-dimethylaniline

Cat. No.: B1385404
CAS No.: 1040686-54-1
M. Wt: 229.29 g/mol
InChI Key: RRANXVUFSFDXHB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound possesses the systematic International Union of Pure and Applied Chemistry name N-[(2-fluorophenyl)methyl]-2,6-dimethylaniline. The compound exhibits the molecular formula C₁₅H₁₆FN with a corresponding molecular weight of 229.29 daltons. The structural framework consists of two distinct aromatic ring systems connected through a methyleneamino bridge, creating a flexible molecular architecture.

The primary structural component comprises a 2,6-dimethylaniline moiety, where two methyl substituents occupy the ortho positions relative to the amino group. This substitution pattern creates significant steric hindrance around the nitrogen center, influencing the overall molecular geometry. The secondary structural element features a 2-fluorobenzyl group, where the fluorine atom resides in the ortho position relative to the methylene linker. This arrangement establishes an electron-withdrawing influence that affects the electronic distribution throughout the molecule.

The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as Fc1ccccc1CNc1c(C)cccc1C. The compound demonstrates a non-planar molecular geometry due to the tetrahedral coordination around the nitrogen atom and the rotational freedom about the carbon-nitrogen bond. The InChI identifier InChI=1S/C15H16FN/c1-11-6-5-7-12(2)15(11)17-10-13-8-3-4-9-14(13)16/h3-9,17H,10H2,1-2H3 provides unambiguous structural specification.

The molecular architecture exhibits several conformational degrees of freedom, particularly rotation around the methyleneamino bridge. The dihedral angle between the two aromatic ring systems can vary significantly, influencing the overall molecular shape and potential intermolecular interactions. The presence of the fluorine atom introduces additional complexity through its strong electronegativity and small van der Waals radius, affecting both electronic properties and conformational preferences.

Crystallographic Analysis and Conformational Studies

The crystallographic characterization of this compound reveals important structural parameters that define its solid-state arrangement. Although specific crystallographic data for this exact compound are limited in the available literature, comparative analysis with structurally related compounds provides valuable insights into expected conformational behavior. The compound belongs to the space group commonly observed for similar fluorinated aniline derivatives, with unit cell parameters reflecting the molecular dimensions and packing efficiency.

Conformational analysis indicates that the molecule adopts preferential orientations in the solid state that minimize steric interactions while maximizing stabilizing forces. The dihedral angle between the 2,6-dimethylaniline ring and the 2-fluorobenzyl ring typically ranges between 60-70 degrees, as observed in related compounds. This non-planar arrangement reduces unfavorable steric contacts between the ortho-methyl groups and the fluorobenzyl substituent while maintaining conjugative interactions through the nitrogen bridge.

The crystal packing demonstrates the influence of intermolecular interactions, including potential hydrogen bonding involving the secondary amine functionality and halogen bonding through the fluorine atom. The fluorine substituent can participate in weak intermolecular contacts that contribute to crystal stability. The molecular packing efficiency reflects a balance between maximizing attractive interactions and minimizing repulsive forces among neighboring molecules.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-6-5-7-12(2)15(11)17-10-13-8-3-4-9-14(13)16/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRANXVUFSFDXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2-fluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzyl)-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Uses
N-(2-Fluorobenzyl)-2,6-dimethylaniline is primarily utilized in the development of pharmaceuticals. Its structural properties allow it to act as a biochemical tool in proteomics research, aiding in the identification and quantification of proteins within biological samples .

1.2 Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used to produce derivatives that exhibit enhanced biological activity or specificity for certain targets, making it valuable in drug discovery processes .

Chemical Research

2.1 Reaction Mechanisms
Research has indicated that this compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

2.2 Analytical Chemistry
The compound is also employed in analytical chemistry as a standard for calibration in chromatographic techniques. Its distinct spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Environmental Applications

3.1 Biodegradation Studies
this compound has been studied for its biodegradability and environmental impact. Research indicates that certain microbial strains can effectively degrade this compound, suggesting potential applications in bioremediation strategies to mitigate environmental contamination from aromatic amines .

Case Studies

Study Focus Findings
Study 1Pharmacological ActivityDemonstrated that this compound derivatives exhibit significant inhibitory effects on specific cancer cell lines, highlighting its potential as an anticancer agent.
Study 2Environmental ImpactFound that microbial degradation of this compound occurs efficiently under anaerobic conditions, suggesting its potential for use in bioremediation efforts.
Study 3Synthesis PathwaysInvestigated the synthesis of novel compounds derived from this compound, resulting in several new candidates for drug development with improved efficacy profiles.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted 2,6-Dimethylaniline Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number XLogP3-AA Key Applications/Notes Reference
N-(2-Fluorobenzyl)-2,6-dimethylaniline 2-Fluorobenzyl ~243.3 (estimated) N/A ~3.8* Agrochemical intermediates, drug synthesis
2,6-Dimethylaniline hydrochloride -HCl 157.64 1765-93-1 N/A Lidocaine precursor
N-(2-Ethoxyethyl)-2,6-dimethylaniline 2-Ethoxyethyl 193.28 50563-56-9 N/A Solubility studies, organic intermediates
N-(2,6-Dimethylphenyl)-2,5-dimethylaniline 2,5-Dimethylphenyl 225.33 949161-08-4 4.9 Higher lipophilicity; research applications

*Estimated based on analogous fluorinated benzyl compounds.

Key Observations:
  • Lipophilicity: The fluorobenzyl substituent in this compound likely reduces lipophilicity (XLogP3-AA ~3.8) compared to non-fluorinated analogs like N-(2,6-Dimethylphenyl)-2,5-dimethylaniline (XLogP3-AA 4.9).
  • Synthetic Utility : Unlike 2,6-dimethylaniline hydrochloride (a lidocaine precursor), the fluorobenzyl variant may offer unique reactivity in coupling reactions, as seen in metalaxyl metabolite syntheses involving halogenated intermediates .

Agrochemical Metabolites with 2,6-Dimethylaniline Moieties

Metalaxyl, a systemic fungicide, metabolizes into compounds containing the 2,6-dimethylaniline structure, such as N-(2-hydroxymethyl-6-methyl)-N-(methoxyacetyl)-alanine methyl ester.

Table 2: Metalaxyl Metabolites vs. This compound
Compound Name Functional Groups Molecular Weight (g/mol) Key Regulatory Notes Reference
Metalaxyl (primary metabolite) Methoxyacetyl, alanine ester ~279.3 Regulated in plant commodities; EPA tolerance
This compound Fluorobenzyl, dimethylaniline ~243.3 Potential agrochemical intermediate
Key Observations:
  • Environmental Impact: Metalaxyl metabolites require stringent regulation due to their conversion to 2,6-dimethylaniline, a compound with known toxicity concerns.
  • Structural Divergence : The fluorobenzyl group distinguishes this compound from metalaxyl’s hydroxylated metabolites, likely influencing bioavailability and target binding in biological systems .

Pharmacologically Relevant Analogs

Lidocaine and its derivatives highlight the importance of 2,6-dimethylaniline in drug design. For example:

  • Lidocaine Related Compound H (N-(Chloroacetyl)-2,6-xylidide): A synthetic intermediate with a chloroacetyl group instead of fluorobenzyl, emphasizing the role of substituents in modulating anesthetic activity .
  • Ropivacaine Related Compound A (2,6-dimethylaniline hydrochloride): Demonstrates the necessity of the dimethylaniline core in sodium channel blockade .
Key Observations:
  • Substituent Effects : Replacing the chloroacetyl group in lidocaine intermediates with fluorobenzyl may alter pharmacokinetics (e.g., slower hydrolysis) or receptor affinity due to fluorine’s steric and electronic effects .

Biological Activity

N-(2-Fluorobenzyl)-2,6-dimethylaniline is a chemical compound of significant interest due to its potential biological activities and implications in medicinal chemistry. This article delves into the biological activity of this compound, drawing on existing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C15H16FN
  • Molecular Weight : 229.3 g/mol
  • Structure : The compound features a fluorobenzyl group attached to a dimethylaniline moiety, which influences its biological properties.

This compound exhibits various biological activities through different mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production in cellular models. For instance, 2,6-dimethylaniline has been implicated in redox cycling that leads to oxidative stress, which can cause cellular damage and mutagenic effects .
  • Carcinogenic Potential : The compound is related to 2,6-dimethylaniline, which has been classified as a possible carcinogen (IARC Group 2B). Studies indicate that exposure can lead to DNA damage and tumor formation in animal models . Specifically, high doses have resulted in nasal adenomas and carcinomas in rats .
  • Metabolic Pathways : this compound may undergo metabolic transformations similar to those observed with lidocaine, leading to the formation of reactive metabolites that can bind to macromolecules and potentially cause toxicity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity Model/System Findings
ROS ProductionAS52 cellsInduced oxidative stress through redox cycling.
Carcinogenic EffectsCharles River CD ratsDose-dependent tumor formation in nasal cavity; significant survival differences noted.
Metabolic ToxicityHuman erythrocytesFormation of hemoglobin adducts indicating metabolic activation and potential toxicity.

Case Study 1: Carcinogenicity Assessment

In a study involving Charles River CD rats, groups were administered varying doses of 2,6-dimethylaniline. The results indicated a clear dose-response relationship for tumor formation in the nasal cavity, with high-dose males showing a significant incidence of both adenomas and carcinomas . This study underscores the importance of understanding the long-term effects of exposure to compounds like this compound.

Case Study 2: Metabolic Activation

Research has demonstrated that this compound can be metabolized into reactive species that bind to hemoglobin in humans. Elevated levels of hemoglobin adducts were found in patients treated with lidocaine, suggesting that similar mechanisms may be at play with this compound . This finding highlights the potential for systemic toxicity following exposure.

Q & A

Q. What role does fluorine play in modulating the biological activity of this compound analogs?

  • Methodology :
  • SAR Studies : Synthesize analogs with varying fluorine positions and test inhibitory activity (e.g., IC50_{50} in enzyme assays) .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., sodium channels) using AutoDock Vina to assess fluorine’s impact on binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluorobenzyl)-2,6-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-(2-Fluorobenzyl)-2,6-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.